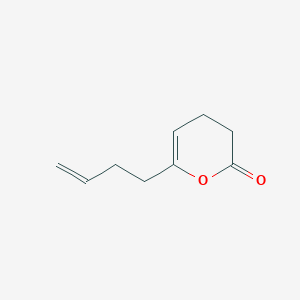
S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate: is an organic compound characterized by the presence of a chlorophenyl group and an octyloxybenzene moiety linked through a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-chlorophenyl thiol with 4-(octyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are employed to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The octyloxybenzene moiety provides hydrophobic interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
- S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate
- S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate
Comparison: Compared to S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate, the presence of a chlorine atom in S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate increases its reactivity towards nucleophiles, making it more versatile in chemical synthesis. Additionally, the sulfonothioate derivative, S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate, has different electronic properties due to the presence of the sulfonyl group, which can influence its reactivity and applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structural features and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Properties
CAS No. |
482626-95-9 |
|---|---|
Molecular Formula |
C21H25ClO2S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C21H25ClO2S/c1-2-3-4-5-6-7-16-24-19-12-8-17(9-13-19)21(23)25-20-14-10-18(22)11-15-20/h8-15H,2-7,16H2,1H3 |
InChI Key |
YMSDIXOVANZEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


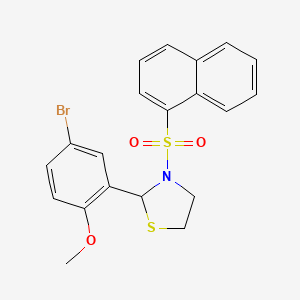
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)
![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)
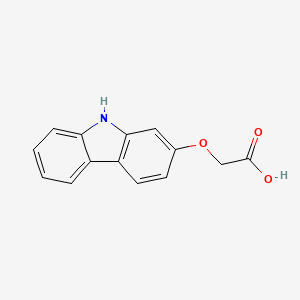
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)
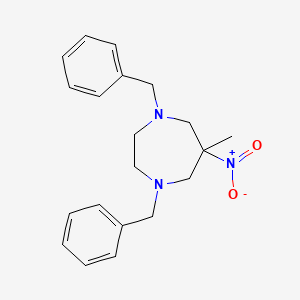


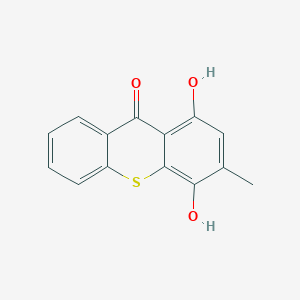
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
